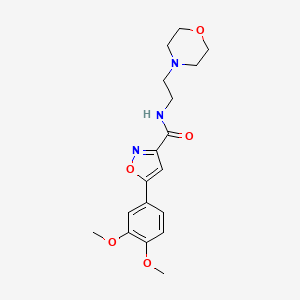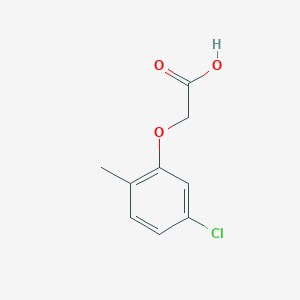![molecular formula C19H20N4O3S2 B4572962 N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide](/img/structure/B4572962.png)
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide
Overview
Description
Preparation Methods
The synthesis of N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide involves multiple steps, typically starting with the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenylcarbamothioyl chloride under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxyacetyl and carbamothioyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)carbamothioyl]propanamide can be compared with similar compounds, such as N-methyl-N-(4-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)acetamide. While both compounds share the phenoxyacetyl and carbamothioyl groups, their structural differences lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[[4-[(2-phenoxyacetyl)carbamothioylamino]phenyl]carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-16(24)22-18(27)20-13-8-10-14(11-9-13)21-19(28)23-17(25)12-26-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H2,20,22,24,27)(H2,21,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVZNNWVAXUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B4572897.png)
![3-{3-[(3-bromobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4572904.png)


![N-(3-chloro-4-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4572924.png)
![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-ETHOXYETHAN-1-ONE](/img/structure/B4572929.png)
![5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B4572930.png)
![3-{[5-(4-chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4572945.png)
![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4572953.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4572966.png)
![3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4572975.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)propanamide](/img/structure/B4572979.png)
![methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4572985.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4572986.png)
